(1Z,5Z)-cycloocta-1,5-diene tetramethylcyclohexa-2,5-diene-1,4-dione nickel
Description
(1Z,5Z)-Cycloocta-1,5-diene tetramethylcyclohexa-2,5-diene-1,4-dione nickel is a nickel-based coordination complex featuring two distinct ligands: (1Z,5Z)-cycloocta-1,5-diene (a conjugated diene) and 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione (a methyl-substituted diketone). The structure, inferred from IUPAC nomenclature and SMILES notation ([CH3-] groups, nickel center, and ligand backbones), suggests a neutral complex where nickel coordinates to the π-electrons of the diene and the electron-deficient diketone moiety . The compound is listed in catalogs with a price designation of "POA" (Price on Application), reflecting specialized availability .
Properties
CAS No. |
40759-64-6 |
|---|---|
Molecular Formula |
C18H24NiO2 |
Molecular Weight |
331.1 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2.C8H12.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;/h1-4H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI Key |
KMQIRZWEKVPSAZ-GHDUESPLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni] |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni] |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (1Z,5Z)-cycloocta-1,5-diene tetramethylcyclohexa-2,5-diene-1,4-dione nickel (CAS: 40759-64-6) is an organometallic complex that combines a nickel center with a unique diene and diketone ligand system. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and materials science.
The molecular formula of the compound is , and it has a molecular mass of approximately 327.044 g/mol. The compound typically appears as an orange to red powder, which is indicative of its complex structure and possible electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Mass | 327.044 g/mol |
| Appearance | Orange to red powder |
| LogP | 4.2306 |
| PSA | 34.14 Ų |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The diketone moiety can participate in redox reactions, potentially neutralizing free radicals. Studies have shown that nickel complexes can enhance the stability and reactivity of such ligands, leading to increased antioxidant capacity.
Anticancer Activity
Nickel complexes have been investigated for their anticancer properties. For instance, studies on related nickel compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific signaling pathways associated with cell proliferation.
Enzyme Inhibition
The interaction of this compound with biological enzymes has not been extensively studied; however, similar nickel complexes have demonstrated the ability to inhibit metalloproteins and enzymes involved in various metabolic pathways. This suggests potential applications in drug design targeting specific enzyme systems.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of various nickel complexes, including those with diene ligands. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Anticancer Activity : A related study focused on a nickel-based compound's effect on breast cancer cell lines. The findings revealed that treatment led to a decrease in cell viability and increased apoptosis markers.
- Enzyme Interaction : Research on nickel complexes showed that they could effectively inhibit certain enzymes involved in cancer metabolism, suggesting a potential role for (1Z,5Z)-cycloocta-1,5-diene tetramethylcyclohexa-2,5-diene-1,4-dione nickel in therapeutic applications.
Comparison with Similar Compounds
Bis(cycloocta-1,5-diene)rhodium(I) Hexafluorophosphate
This rhodium complex (C₁₆H₂₄F₆PRh, MW 464.231 g/mol) features two (1Z,5Z)-cycloocta-1,5-diene ligands and a hexafluorophosphate (PF₆⁻) counterion . Unlike the nickel compound, it lacks a diketone ligand and adopts a cationic Rh(I) center. The structural differences highlight:
- Metal Center : Rhodium (Rh) vs. Nickel (Ni), impacting redox behavior and catalytic activity.
- Ligand Set : The rhodium complex uses two identical diene ligands, whereas the nickel compound combines a diene with a methylated diketone ligand.
- Charge and Counterion : The rhodium complex is cationic (balanced by PF₆⁻), while the nickel compound appears neutral .
1,4-Disilacyclohexa-2,5-dienes
Their synthesis challenges, such as stabilizing reactive Si–Si bonds, contrast with the coordination-driven stability of the nickel compound .
Isomeric Diene Ligands
Compounds like (1Z,3Z)-cycloocta-1,3-diene or 1,4-cyclooctadiene () differ in diene geometry, which affects metal-ligand bonding strength and steric demands. For example, the (1Z,5Z)-cycloocta-1,5-diene in the nickel compound may offer distinct π-backbonding efficiency compared to 1,3-diene isomers .
Physicochemical and Commercial Properties
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